molecular formula C19H30N2O B12330970 (2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide

Cat. No.: B12330970
M. Wt: 302.5 g/mol
InChI Key: FEHMERPMIOBURV-QGZVFWFLSA-N
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Description

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a piperidine ring substituted with a 2,6-dimethylphenyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pentyl chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide

InChI

InChI=1S/C19H30N2O/c1-4-5-7-13-21-14-8-6-12-17(21)19(22)20-18-15(2)10-9-11-16(18)3/h9-11,17H,4-8,12-14H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

FEHMERPMIOBURV-QGZVFWFLSA-N

Isomeric SMILES

CCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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